3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile
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Overview
Description
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyrrolidine ring, a benzonitrile group, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the pyrrolidine ring with the desired substituents, followed by the introduction of the benzonitrile group. The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzonitrile: A simpler compound with similar functional groups but lacking the pyrrolidine ring.
4-(Chloromethyl)benzonitrile: Another related compound with the chlorine atom in a different position on the benzene ring.
3,3-Dichloro-2-oxopyrrolidine: A compound with a similar pyrrolidine ring structure but without the benzonitrile group.
Uniqueness
This detailed article provides a comprehensive overview of 3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61213-39-6 |
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Molecular Formula |
C12H9Cl3N2O |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-[3,3-dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H9Cl3N2O/c13-5-9-7-17(11(18)12(9,14)15)10-3-1-2-8(4-10)6-16/h1-4,9H,5,7H2 |
InChI Key |
DMLJFAUTAVPLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C#N)(Cl)Cl)CCl |
Origin of Product |
United States |
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